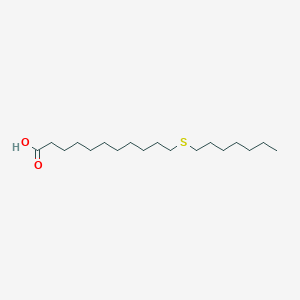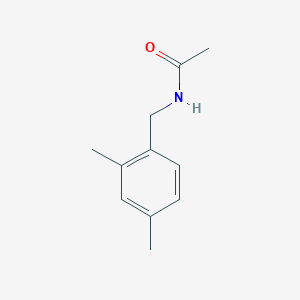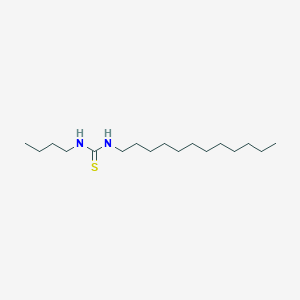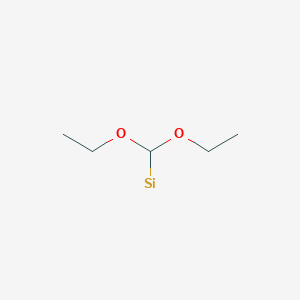
Diethoxymethylsilicon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxymethylsilicon, also known as diethoxymethylsilane, is an organosilicon compound with the chemical formula C5H14O2Si. It is a colorless, clear liquid that is commonly used in various chemical reactions and industrial applications. This compound is particularly valued for its role as a silicon source in the chemical vapor deposition of high-quality films and silicon dioxide films .
Preparation Methods
Diethoxymethylsilicon can be synthesized through several methods. One common synthetic route involves the reaction of methyltrichlorosilane with ethanol in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-2 atm. Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Diethoxymethylsilicon undergoes various types of chemical reactions, including:
Reduction: It can be used as a reducing agent in the selective reduction of carbonyl compounds.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds, often catalyzed by transition metals such as rhodium or platinum.
Substitution: This compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Common reagents used in these reactions include transition metal catalysts, alcohols, and acids. The major products formed from these reactions are often organosilicon compounds with various functional groups, which can be further utilized in different applications .
Scientific Research Applications
Diethoxymethylsilicon has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of siloxane polymers and other organosilicon compounds.
Biology: In biological research, it is used to modify surfaces and create biocompatible coatings.
Medicine: this compound is used in the development of medical devices and drug delivery systems due to its biocompatibility and stability.
Industry: It is widely used in the semiconductor industry for the deposition of silicon dioxide films and other high-quality coatings
Mechanism of Action
The mechanism by which diethoxymethylsilicon exerts its effects involves the formation of silicon-oxygen bonds through hydrolysis and condensation reactions. These reactions lead to the formation of siloxane bonds, which are crucial for the stability and functionality of the resulting compounds. The molecular targets and pathways involved in these reactions include the activation of silicon-hydrogen bonds and the subsequent formation of silicon-oxygen-silicon linkages .
Comparison with Similar Compounds
Diethoxymethylsilicon can be compared with other similar compounds such as dimethoxymethylsilane and methyltrichlorosilane. While all these compounds are used as silicon sources, this compound is unique due to its specific reactivity and the types of films it can produce. Dimethoxymethylsilane, for example, is often used in similar applications but has different reactivity due to the presence of methoxy groups instead of ethoxy groups .
Similar compounds include:
- Dimethoxymethylsilane
- Methyltrichlorosilane
- Triethoxysilane
This compound stands out due to its versatility and the high-quality films it can produce, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C5H11O2Si |
|---|---|
Molecular Weight |
131.22 g/mol |
InChI |
InChI=1S/C5H11O2Si/c1-3-6-5(8)7-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
GSPGDJGLXPJZSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


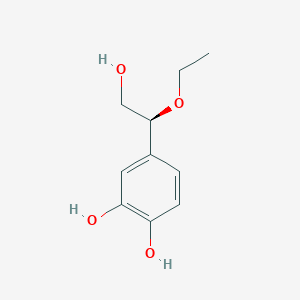
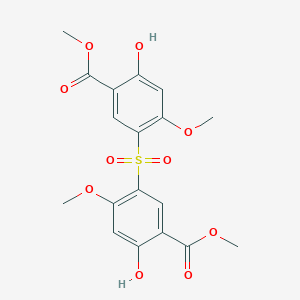
![tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B14019134.png)

![Benz[a]anthracene-7,12-dione, 2-methyl-](/img/structure/B14019149.png)
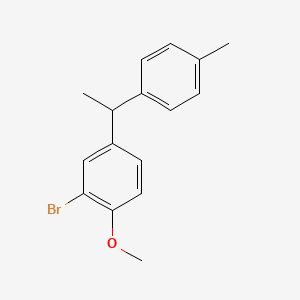
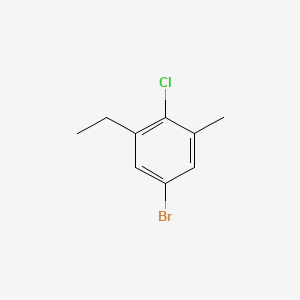
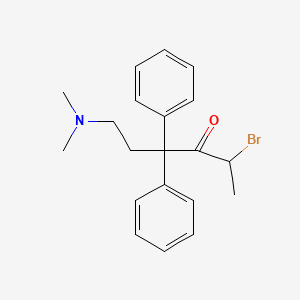
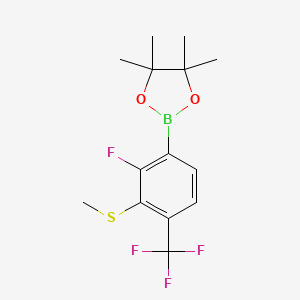

![[Acetyloxy-(2-ethylphenyl)amino] ethanoate](/img/structure/B14019206.png)
